molecular formula C15H12F4O2S B5033098 4,4,5,5-tetrafluoro-3-hydroxy-3-phenyl-1-(2-thienyl)-1-pentanone

4,4,5,5-tetrafluoro-3-hydroxy-3-phenyl-1-(2-thienyl)-1-pentanone

Cat. No.: B5033098
M. Wt: 332.3 g/mol
InChI Key: NQEQEWWIEDXSKV-UHFFFAOYSA-N
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Description

4,4,5,5-tetrafluoro-3-hydroxy-3-phenyl-1-(2-thienyl)-1-pentanone, also known as TH-PVP, is a synthetic cathinone that has gained popularity in the research community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

4,4,5,5-tetrafluoro-3-hydroxy-3-phenyl-1-(2-thienyl)-1-pentanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their extracellular concentrations. This results in the activation of the reward pathway, leading to feelings of euphoria and increased motivation. This compound also acts as a partial agonist of the α2-adrenergic receptor, leading to a decrease in sympathetic nervous system activity.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and induce hyperthermia in rodents. Chronic administration of this compound has been associated with neurotoxicity, including damage to dopaminergic neurons in the striatum. This compound has also been shown to induce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

4,4,5,5-tetrafluoro-3-hydroxy-3-phenyl-1-(2-thienyl)-1-pentanone has several advantages for lab experiments, including its high potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. This compound is also relatively stable and can be easily synthesized using different methods. However, this compound has several limitations, including its potential for neurotoxicity and the lack of human studies on its safety and efficacy.

Future Directions

Future research on 4,4,5,5-tetrafluoro-3-hydroxy-3-phenyl-1-(2-thienyl)-1-pentanone should focus on its potential as a treatment for psychiatric disorders, including depression and anxiety. Additional studies are needed to elucidate the mechanisms of this compound-induced neurotoxicity and to develop strategies to mitigate its adverse effects. Further research is also needed to determine the optimal dosing and administration regimens for this compound and to evaluate its safety and efficacy in human subjects.

Synthesis Methods

The synthesis of 4,4,5,5-tetrafluoro-3-hydroxy-3-phenyl-1-(2-thienyl)-1-pentanone has been reported using different methods, including the Leuckart-Wallach reaction, Friedel-Crafts acylation, and Mannich reaction. In the Leuckart-Wallach reaction, 4-fluoropropiophenone is reacted with ammonium formate to produce 4-fluoro-α-ketohexamethyleneimine, which is then reduced to 4-fluoroamphetamine. The final step involves the reaction of 4-fluoroamphetamine with 2-thiophenecarboxaldehyde and 4,4,5,5-tetrafluoro-1-pentanone in the presence of sodium borohydride to yield this compound. Other methods involve the reaction of 4-fluoroamphetamine with phenylacetonitrile and 4,4,5,5-tetrafluoro-1-pentanone in the presence of aluminum chloride or boron trifluoride.

Scientific Research Applications

4,4,5,5-tetrafluoro-3-hydroxy-3-phenyl-1-(2-thienyl)-1-pentanone has potential applications in various fields, including medicinal chemistry, forensic science, and neuropharmacology. In medicinal chemistry, this compound has been studied for its potential as a treatment for depression, anxiety, and other psychiatric disorders. In forensic science, this compound has been used as a reference standard for the identification of synthetic cathinones in seized drug samples. In neuropharmacology, this compound has been investigated for its effects on the central nervous system, including its ability to modulate dopamine, norepinephrine, and serotonin neurotransmission.

Properties

IUPAC Name

4,4,5,5-tetrafluoro-3-hydroxy-3-phenyl-1-thiophen-2-ylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F4O2S/c16-13(17)15(18,19)14(21,10-5-2-1-3-6-10)9-11(20)12-7-4-8-22-12/h1-8,13,21H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEQEWWIEDXSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CS2)(C(C(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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